Technical Guide to the Physicochemical Characterization of 1-[4-(trifluoromethoxy)phenyl]pentan-1-one
Technical Guide to the Physicochemical Characterization of 1-[4-(trifluoromethoxy)phenyl]pentan-1-one
Abstract
This guide provides a comprehensive framework for the physicochemical characterization of the novel aromatic ketone, 1-[4-(trifluoromethoxy)phenyl]pentan-1-one. Due to the limited availability of experimental data for this specific compound in public literature, this document establishes a predictive and methodological approach. We leverage data from the close structural analogue, 4'-(trifluoromethoxy)acetophenone, to forecast key properties. The core of this guide is a series of detailed, field-proven analytical protocols for determining identity, purity, thermal properties, solubility, and lipophilicity. These methodologies are grounded in authoritative standards and are designed to provide researchers and drug development professionals with a robust system for generating and validating the necessary data for this and similar novel chemical entities.
Introduction and Scientific Context
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and materials chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest due to its unique electronic properties. It is highly electronegative and metabolically stable, offering a powerful tool to modulate a molecule's lipophilicity, membrane permeability, and binding interactions without introducing significant steric bulk. These attributes can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
1-[4-(trifluoromethoxy)phenyl]pentan-1-one is an aromatic ketone featuring this key functional group. As a potential synthetic intermediate, its precise physicochemical properties are critical for predicting its behavior in reaction mixtures, formulation studies, and biological systems. Accurate characterization is the foundation upon which all subsequent development activities are built.
This guide serves as a proactive manual for scientists, outlining not just what properties to measure, but how to measure them with scientific rigor. By explaining the causality behind experimental choices and grounding protocols in international standards, we aim to equip researchers with a self-validating framework for the comprehensive analysis of this molecule.
Molecular Identity and Structural Analogues
As of this publication, 1-[4-(trifluoromethoxy)phenyl]pentan-1-one is not widely cataloged. Therefore, we will use its close structural analogue, 4'-(trifluoromethoxy)acetophenone (CAS 85013-98-5), as a reference for which experimental data is available. The key difference is the length of the alkyl chain (pentanoyl vs. ethanoyl), which allows for informed predictions.
| Property | Target: 1-[4-(trifluoromethoxy)phenyl]pentan-1-one | Analogue: 4'-(trifluoromethoxy)acetophenone |
| IUPAC Name | 1-[4-(trifluoromethoxy)phenyl]pentan-1-one | 1-[4-(trifluoromethoxy)phenyl]ethanone |
| CAS Number | Not Assigned | 85013-98-5[1][2] |
| Molecular Formula | C₁₂H₁₃F₃O₂ | C₉H₇F₃O₂[1][2] |
| Molecular Weight | 246.23 g/mol | 204.15 g/mol [1] |
| Appearance | Predicted: Colorless to yellow liquid or low-melting solid | Clear yellow to light orange liquid[3][4] |
| Boiling Point | Predicted: > 220 °C (at 760 mmHg) | 47-49 °C (at 15 mmHg)[2] |
| Density | Predicted: ~1.2 g/mL | 1.278 g/mL at 25 °C[1] |
| Refractive Index | Predicted: ~1.46-1.47 | n20/D 1.455[1] |
| Calculated logP | Predicted: ~4.1 | ~2.7 |
| Aqueous Solubility | Predicted: Very Low | Sparingly soluble[5] |
Rationale for Predictions: The addition of three methylene groups (-CH₂-) to the alkyl chain of the target compound relative to the analogue is expected to increase its molecular weight, van der Waals forces, and hydrophobicity. Consequently, a higher boiling point, slightly lower density (due to less efficient packing), a higher octanol-water partition coefficient (logP), and lower aqueous solubility are predicted.
Synthesis and Structural Confirmation
The most probable synthetic route to this class of compounds is the Friedel-Crafts Acylation . This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring using a Lewis acid catalyst.[6][7]
General Synthetic Protocol: Friedel-Crafts Acylation
-
Setup: A dry, round-bottom flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in an inert, dry solvent like dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0 °C.
-
Acylium Ion Formation: Valeryl chloride (1.0 eq.) is added dropwise to the suspension, allowing the formation of the pentanoyl acylium ion electrophile.
-
Aromatic Addition: 4-(trifluoromethoxy)benzene (1.0 eq.) is added dropwise, keeping the temperature below 5 °C. The reaction is stirred at this temperature and slowly allowed to warm to room temperature over 2-4 hours.
-
Quench: The reaction is carefully quenched by pouring it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Workup & Purification: The organic layer is separated, washed with aqueous bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation.
Structural Confirmation
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ ion for C₁₂H₁₃F₃O₂ is m/z 247.09.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure, including the substitution pattern on the aromatic ring and the integrity of the alkyl chain and trifluoromethoxy group.
Analytical Methodologies: A Practical Guide
The following protocols are designed to be robust and adhere to the principles of analytical procedure validation as outlined in the ICH Q2(R1) guideline.[8][9][10]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of small organic molecules. A reversed-phase method is chosen due to the non-polar nature of the compound. The C18 stationary phase provides excellent hydrophobic retention, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution strength. UV detection is suitable due to the presence of the aromatic chromophore.
Workflow Diagram: HPLC Method Development
Caption: HPLC workflow for purity analysis of an aromatic ketone.
Step-by-Step Protocol:
-
System Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound and dissolve in 10 mL of ACN to make a 1 mg/mL stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
Gradient Program: Start with 50% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, the tailing factor should be <1.5, and the theoretical plates should be >2000. This ensures the system is performing correctly.
-
Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Causality: DSC is a fundamental technique for determining the melting point, glass transitions, and thermal stability of a compound.[11] By measuring the heat flow into a sample versus a reference as a function of temperature, endothermic events (like melting) and exothermic events (like decomposition) can be precisely quantified. A linear heating rate ensures uniform heat transfer and allows for accurate peak analysis.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.[12]
-
DSC Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate: Hold at 25 °C for 2 minutes.
-
Ramp: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
Melting Point (Tₘ): Determined as the onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.
-
Decomposition: A broad, irregular exothermic or endothermic peak at higher temperatures indicates decomposition.
-
Aqueous Solubility Determination (Kinetic Shake-Flask Method)
Causality: Solubility is a critical parameter for drug development. The kinetic shake-flask method provides a rapid and resource-efficient assessment of solubility, which is ideal for early-stage characterization.[13][14] The method involves creating a supersaturated solution from a DMSO stock and then measuring the concentration of the compound that remains in solution after reaching equilibrium.
Workflow Diagram: Kinetic Solubility Assay
Caption: Workflow for determining kinetic aqueous solubility.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Incubation:
-
Add 10 µL of the DMSO stock solution to 990 µL of the aqueous buffer in a microfuge tube. This creates a 100 µM theoretical concentration with 1% DMSO.
-
Cap the tube and shake vigorously on a plate shaker at room temperature for 2 hours to allow equilibrium to be reached.[15]
-
-
Separation:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Alternatively, filter the suspension through a 0.45 µm filter plate.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a calibration curve prepared in the same buffer/DMSO mixture.
-
Lipophilicity Determination (Shake-Flask LogP Method)
Causality: The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" technique.[16][17] It directly measures the partitioning of a compound between pre-saturated octanol and aqueous phases at equilibrium.
Step-by-Step Protocol:
-
Phase Preparation:
-
Mix equal volumes of n-octanol and water (or pH 7.4 buffer) in a large separatory funnel. Shake vigorously and allow the layers to separate overnight. This creates pre-saturated phases.
-
-
Partitioning:
-
Add a known amount of the compound to a vial to create a stock solution in the pre-saturated n-octanol.
-
Add a precise volume of this stock to a new vial containing a precise volume of the pre-saturated aqueous phase (e.g., 2 mL octanol phase, 2 mL aqueous phase).
-
Shake the vial vigorously for 1 hour, then let it stand or centrifuge to ensure complete phase separation.
-
-
Analysis:
-
Carefully sample each phase (octanol and aqueous).
-
Determine the concentration of the compound in each phase (Cₒ and Cₐ) using HPLC-UV.
-
-
Calculation:
-
The partition coefficient P is calculated as P = Cₒ / Cₐ.
-
LogP is the base-10 logarithm of P: LogP = log₁₀(P) .
-
Conclusion
While experimental data for 1-[4-(trifluoromethoxy)phenyl]pentan-1-one remains to be published, this guide provides a comprehensive and scientifically rigorous pathway for its complete physicochemical characterization. By utilizing data from the structural analogue 4'-(trifluoromethoxy)acetophenone, we can establish reliable predictions for its key properties. More importantly, the detailed, step-by-step protocols for synthesis, purity analysis, thermal characterization, solubility, and lipophilicity offer a practical and authoritative framework for any researcher working with this or similar novel compounds. Adherence to these validated methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development objectives.
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